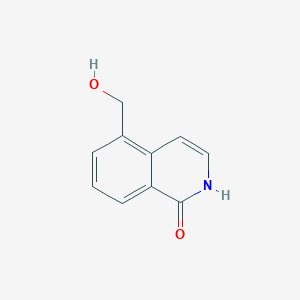

(3-Nitro-benzylamino)-acetic acid

Übersicht

Beschreibung

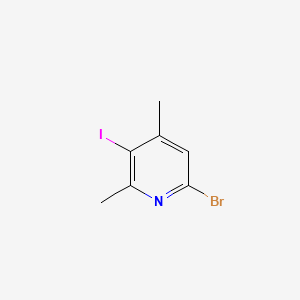

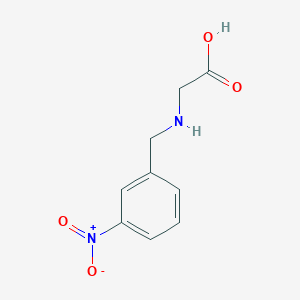

“(3-Nitro-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of nitro compounds has been extensively studied. Despite their long history, new reactions and methodologies are still being discovered today. This is due to the diverse reactivity of the nitro group . The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis .

Molecular Structure Analysis

The molecular structure of a compound affects the strength of an acid or base . The strengths of acids and bases vary over many orders of magnitude . In general, the stronger the A– H or B– H + bond, the less likely the bond is to break to form H + ions and thus the less acidic the substance .

Chemical Reactions Analysis

Nitro-containing compounds are important structural moieties in drugs, natural products, and small molecule therapeutics, and are widely used in a variety of organic transformations . During the past decades, these compounds have received considerable attention from the synthetic chemistry community .

Physical and Chemical Properties Analysis

Physical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The physical properties of “this compound” are not explicitly mentioned in the search results.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

(3-Nitro-benzylamino)-acetic acid and its derivatives are involved in various chemical reactions and syntheses. The reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid in acetic acid leads to the formation of heterocyclization products and N-(3-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide (Gornostaev et al., 2019). Similarly, amination and subsequent oxidation of certain indazoles also involve derivatives of this compound (Dyablo et al., 2001).

Neuroprotective Properties

The compound 8-benzilaminotheophyllinil-7-acetic acid, a derivative of this compound, has shown antioxidant and neuroprotective properties. It was studied for its effects on oxidative and nitrosative stress in rats, showing potential therapeutic benefits for acute disorders of cerebral circulation (Belenichev et al., 2018).

Heterocyclic Chemistry

Treatment of certain pyrimidine derivatives with dilute acetic acid yields 3-(substituted amino)-3-amino-2-nitroacrylonitrile derivatives, illustrating the involvement of this compound in the synthesis of heterocyclic compounds (Clark et al., 1974).

Photocapping in MOF-5

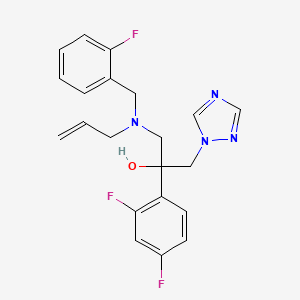

A specific application of a derivative of this compound is as a photocapping group in metal-organic frameworks (MOFs). The compound [bis-(3-nitro-benzyl)-amino]-(3-nitro-phenyl)-acetic acid was used to seal dye molecules within MOF-5, allowing controlled release upon photolysis (Yan et al., 2019).

Photocatalytic Water Purification

Derivatives of this compound have also been used in photocatalytic processes for water purification. These compounds can be used in conjunction with titanium dioxide and near-UV light to oxidize various organic solutes in water (Matthews, 1990).

Safety and Hazards

Zukünftige Richtungen

The future of nitro chemistry is promising, with new reactions and methodologies still being discovered . The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis . Furthermore, exogenous hormones could be used to improve the synthesis of phenolic compounds and, as a result, the bioactivity of medicinal or food plants .

Eigenschaften

IUPAC Name |

2-[(3-nitrophenyl)methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-2-1-3-8(4-7)11(14)15/h1-4,10H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKRNCQSAKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655476 | |

| Record name | N-[(3-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72761-92-3 | |

| Record name | N-[(3-Nitrophenyl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497880.png)

![4-(5-Methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)aniline](/img/structure/B1497892.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B1497896.png)